2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE is an organic compound with the molecular formula C28H29NO4. It is known for its unique structure, which includes a phenylethyl group and a hexylbenzamido group attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE typically involves the reaction of 2-oxo-2-phenylethyl benzoate with 4-hexylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL 4-[(PHENYLACETYL)AMINO]BENZOATE: Similar structure but with a phenylacetyl group instead of a hexylbenzamido group.
2-(2-OXO-2-PHENYLETHYL)PHENYL BENZOATE: Lacks the hexylbenzamido group, making it less hydrophobic.
Uniqueness
2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE is unique due to its combination of a phenylethyl group and a hexylbenzamido group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C28H29NO4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
phenacyl 2-[(4-hexylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H29NO4/c1-2-3-4-6-11-21-16-18-23(19-17-21)27(31)29-25-15-10-9-14-24(25)28(32)33-20-26(30)22-12-7-5-8-13-22/h5,7-10,12-19H,2-4,6,11,20H2,1H3,(H,29,31) |
InChI Key |
YNXHTLFSGHLFKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.